molecular formula C26H33N5O5 B12493115 Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12493115
M. Wt: 495.6 g/mol
InChI Key: MPTYKUZFOGHRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a combination of piperazine, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Nitrobenzamide Intermediate: The initial step involves the nitration of a suitable benzamide precursor to introduce the nitro group.

    Piperidine Substitution: The nitrobenzamide intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl-substituted benzamide.

    Piperazine Substitution: The next step involves the substitution of the ethylpiperazine moiety onto the benzamide structure.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The piperidine and piperazine groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alkoxides.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may find use in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE would depend on its specific biological target. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors in the brain, modulating neurotransmitter activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-AMINO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE

Uniqueness

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H33N5O5

Molecular Weight

495.6 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C26H33N5O5/c1-3-28-13-15-30(16-14-28)22-9-8-20(26(33)36-2)17-21(22)27-25(32)19-7-10-23(24(18-19)31(34)35)29-11-5-4-6-12-29/h7-10,17-18H,3-6,11-16H2,1-2H3,(H,27,32)

InChI Key

MPTYKUZFOGHRCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.